HIV-1 RT Dual Inhibition and Resistance Profile
Derivatives synthesized on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold exhibit potent, dual-site inhibition of HIV-1 RT. The most promising derivative, compound 21, inhibited RNase H function with an IC50 of 14 µM and viral replication in cell-based assays with an EC50 of 5 µM and a selectivity index (SI) ≥ 10 [1]. Crucially, compound 21 maintained near-wild-type potency against clinically relevant NNRTI-resistant mutants (K103N fold change 1.0; Y181C fold change 1.4), whereas the control drug efavirenz showed a 7.6-fold loss of potency against the K103N mutant [1]. This scaffold-driven resilience to common resistance mutations is a key differentiator from other RT inhibitor scaffolds.
| Evidence Dimension | HIV-1 RT RNase H IC50; mutant fold change |
|---|---|
| Target Compound Data | Compound 21 (derived from target scaffold): RNase H IC50 = 14 µM; K103N fold = 1.0; Y181C fold = 1.4 |
| Comparator Or Baseline | Efavirenz: WT IC50 = 23 nM; K103N fold = 7.6; Y181C fold = 2.2 |
| Quantified Difference | Fold change against K103N mutant: 1.0 vs 7.6 (approx. 7.6-fold better retention of potency) |
| Conditions | In vitro enzymatic assay using recombinant HIV-1 RT; cell-based replication assay in TZMbl cells |
Why This Matters
Procurement of this specific scaffold is essential for medicinal chemistry programs aiming to develop HIV-1 inhibitors with a higher genetic barrier to resistance, a critical advantage over many existing non-nucleoside RT inhibitors.
- [1] Corona A, Onnis V, Del Vecchio C, Esposito F, Cheng YC, Tramontano E. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication. Molecules. 2020 Mar 15;25(6):1338. doi: 10.3390/molecules25061338. PMID: 32183488. View Source
